2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane
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Overview
Description
2-(Bromomethyl)-1,8-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a dioxaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane typically involves the bromination of a suitable precursor. One common method is the electrophilic bromination of a spirocyclic precursor using bromine or a brominating agent like N-bromosuccinimide (NBS) under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is common in large-scale production. Additionally, the purification of the final product is typically achieved through crystallization or distillation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups, which can further react to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed
The major products formed from these reactions include substituted spirocyclic compounds, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in biochemical assays to study enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,3-dioxaspiro[4.5]decane
- 2-(Bromomethyl)-1,6-dioxaspiro[4.5]decane
- 2-(Bromomethyl)-1,4-dioxaspiro[4.5]decane
Uniqueness
2-(Bromomethyl)-1,8-dioxaspiro[4.5]decane is unique due to its specific ring size and the position of the bromomethyl group, which confer distinct reactivity and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of compounds that require precise spatial arrangement and reactivity .
Properties
IUPAC Name |
2-(bromomethyl)-1,8-dioxaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO2/c10-7-8-1-2-9(12-8)3-5-11-6-4-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWPCXCSMIAIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)OC1CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1851527-23-5 |
Source
|
Record name | 2-(bromomethyl)-1,8-dioxaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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